molecular formula C5H11NO B072864 N-Isopropylacetamide CAS No. 1118-69-0

N-Isopropylacetamide

Cat. No. B072864
Key on ui cas rn: 1118-69-0
M. Wt: 101.15 g/mol
InChI Key: PDUSWJORWQPNRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07855211B2

Procedure details

Add phosphoryl chloride (16.0 kg) to a mixture of 4-bromo-2,6-difluoro-phenylamine (14.5 kg), N-isopropyl acetamide (8.5 kg), TEA (10.6 kg) in toluene (115 kg) at <20° C. Stir at 10-20° C. until complete by HPLC. Remove the solvent under vacuum and add MtBE (64 kg). Adjust the pH of the mixture with 10% aq. sodium carbonate (250 kg). Filter the mixture and rinse the cake with MtBE (11×2 kg). Separate the phases and wash the aqueous layer with MtBE (22×2 kg). Combine the organic layers and concentrate, filter and wash with cyclohexane (0.6 kg) and dry to afford 17.2 kg of the title compound. MS (ES+): m/z=292 (M+H)+.
Quantity
16 kg
Type
reactant
Reaction Step One
Quantity
14.5 kg
Type
reactant
Reaction Step Two
Quantity
8.5 kg
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
10.6 kg
Type
reactant
Reaction Step Two
Quantity
115 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Br:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([NH2:14])=[C:9]([F:15])[CH:8]=1.[CH:16]([NH:19][C:20](=O)[CH3:21])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[Br:6][C:7]1[CH:12]=[C:11]([F:13])[C:10]([NH:14][C:20](=[N:19][CH:16]([CH3:18])[CH3:17])[CH3:21])=[C:9]([F:15])[CH:8]=1

Inputs

Step One
Name
Quantity
16 kg
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
14.5 kg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)N)F
Name
Quantity
8.5 kg
Type
reactant
Smiles
C(C)(C)NC(C)=O
Name
TEA
Quantity
10.6 kg
Type
reactant
Smiles
Name
Quantity
115 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 (± 5) °C
Stirring
Type
CUSTOM
Details
Stir at 10-20° C. until complete by HPLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent under vacuum
ADDITION
Type
ADDITION
Details
add MtBE (64 kg)
FILTRATION
Type
FILTRATION
Details
Filter the mixture
WASH
Type
WASH
Details
rinse the cake with MtBE (11×2 kg)
CUSTOM
Type
CUSTOM
Details
Separate the phases
WASH
Type
WASH
Details
wash the aqueous layer with MtBE (22×2 kg)
CONCENTRATION
Type
CONCENTRATION
Details
Combine the organic layers and concentrate
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with cyclohexane (0.6 kg)
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)F)NC(C)=NC(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 kg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.